molecular formula C42H53N4O10P B8138743 2'-O-Moe-U

2'-O-Moe-U

Cat. No.: B8138743
M. Wt: 804.9 g/mol
InChI Key: ZLOKLUONKGURQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-Methoxyethyluridine (2’-O-MOE-U) is a chemically modified nucleoside analog used in the synthesis of antisense oligonucleotides. This modification enhances the stability and binding affinity of oligonucleotides, making them more resistant to nuclease degradation and reducing their toxicity. The 2’-O-MOE modification is particularly valuable in therapeutic applications, where it improves the pharmacokinetic and pharmacodynamic properties of oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methoxyethyluridine involves the modification of the ribose sugar moiety at the 2’ position. The process typically starts with the protection of the 5’-hydroxyl group of uridine, followed by the introduction of the methoxyethyl group at the 2’-hydroxyl position. The key steps include:

Industrial Production Methods

Industrial production of 2’-O-Methoxyethyluridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is often characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methoxyethyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2’-O-Methoxyethyluridine has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.

    Biology: Employed in the study of gene function and regulation through antisense oligonucleotides.

    Medicine: Incorporated into therapeutic oligonucleotides for the treatment of genetic disorders and other diseases.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The primary mechanism of action of 2’-O-Methoxyethyluridine in antisense oligonucleotides involves the binding to complementary RNA sequences. This binding can lead to the degradation of the target RNA through RNase H-mediated cleavage or inhibition of translation by steric blockade. The 2’-O-MOE modification enhances the binding affinity and stability of the oligonucleotide, making it more effective in gene silencing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methoxyethyluridine is unique due to its combination of enhanced nuclease resistance, lower toxicity, and increased binding affinity. These properties make it particularly valuable in therapeutic applications, where stability and efficacy are critical .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOKLUONKGURQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53N4O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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